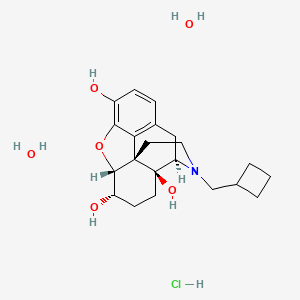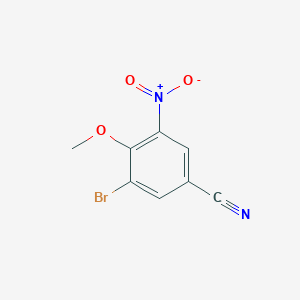![molecular formula C25H14Br2 B1511983 4,4'-Dibromo-9,9'-spirobi[fluorène] CAS No. 1257321-41-7](/img/structure/B1511983.png)
4,4'-Dibromo-9,9'-spirobi[fluorène]
Vue d'ensemble
Description
4,4’-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of two bromine atoms at the 4 and 4’ positions. This compound is typically found as a white to light yellow or light orange powder or crystal .
Applications De Recherche Scientifique
4,4’-Dibromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is utilized in the synthesis of conjugated polymers and small molecules for various optoelectronic applications.
Fluorescent Probes: Its high fluorescence quantum yield makes it suitable for use in fluorescent probes and sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-9,9’-spirobi[fluorene] generally involves the bromination of 9,9’-spirobi[fluorene]. The reaction is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for 4,4’-Dibromo-9,9’-spirobi[fluorene] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dibromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-9,9’-spirobi[fluorene] in its applications is primarily based on its electronic properties. The spiro structure provides rigidity and prevents π-π stacking, which enhances its performance in optoelectronic devices .
Comparaison Avec Des Composés Similaires
4-Bromo-9,9’-spirobi[fluorene]: This compound has a similar structure but with only one bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: The parent compound without any bromine atoms, used as a precursor in the synthesis of various derivatives.
Uniqueness: 4,4’-Dibromo-9,9’-spirobi[fluorene] is unique due to the presence of two bromine atoms, which provide multiple sites for functionalization. This enhances its versatility in synthetic chemistry and its performance in optoelectronic applications .
Propriétés
IUPAC Name |
4,4'-dibromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-21-13-5-11-19-23(21)15-7-1-3-9-17(15)25(19)18-10-4-2-8-16(18)24-20(25)12-6-14-22(24)27/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIUGLKKCVUUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine](/img/structure/B1511904.png)






![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazo[4,5-B]pyridin-2(3H)-one](/img/structure/B1511947.png)






